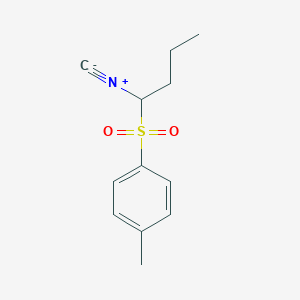

1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene

Description

BenchChem offers high-quality 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1-isocyanobutylsulfonyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-4-5-12(13-3)16(14,15)11-8-6-10(2)7-9-11/h6-9,12H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEDHYMVPXWAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596891 | |

| Record name | 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58379-82-1 | |

| Record name | 1-[(1-Isocyanobutyl)sulfonyl]-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58379-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Isocyanobutane-1-sulfonyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"13C NMR of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene"

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene

Introduction: Elucidating Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene is a molecule of interest, combining the well-established p-toluenesulfonyl (tosyl) moiety with a reactive isocyanide functional group. The unique electronic environment and structural complexity of this compound necessitate a robust analytical approach for unambiguous identification and quality control. Among the arsenal of spectroscopic techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive method for mapping the carbon skeleton of a molecule.

This guide provides a comprehensive technical overview of the ¹³C NMR analysis of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene. We will delve into a predicted spectrum based on foundational principles and empirical data, rationalize the chemical shift assignments, and present a field-proven protocol for acquiring high-fidelity data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this analytical technique.

Molecular Structure and Symmetry Considerations

Before predicting the spectrum, a thorough analysis of the molecular structure is essential to determine the number of unique carbon environments. The structure of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene contains several distinct functional groups: a p-substituted benzene ring (the tosyl group), a sulfonyl linker, an isobutyl group, and an isocyanide terminus.

Caption: Molecular structure of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene with carbon atom numbering.

The molecule is chiral at the C8 position, and as such, lacks any plane of symmetry that would render different carbons chemically equivalent.[1] Consequently, we anticipate observing a distinct signal for each of the 12 carbon atoms in the molecule. The two methyl groups of the isobutyl moiety (C10 and C11) are diastereotopic and are therefore expected to be chemically non-equivalent, producing two separate signals.

Predicted ¹³C NMR Chemical Shifts (δ) and Rationale

The prediction of chemical shifts is grounded in the principle of additivity, where the known chemical shifts of constituent molecular fragments are adjusted for the electronic effects (induction, resonance) of neighboring groups.[2][3] The reference standard for ¹³C NMR is tetramethylsilane (TMS), assigned a chemical shift of 0.0 ppm.[4]

Table 1: Predicted ¹³C NMR Chemical Shifts for 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene in CDCl₃

| Carbon Atom | Environment | Predicted δ (ppm) | Rationale & Authoritative Grounding |

| C12 | Isocyanide (-N≡C) | 155 - 165 | The isocyanide carbon is characteristically found in this downfield region due to its sp hybridization and unique electronic structure.[5] Its exact position is sensitive to the substituent on the nitrogen. |

| C4 | Aromatic (C-CH₃) | 145 - 148 | This is the substituted (quaternary) carbon of the tosyl group. The attachment of the methyl group causes a downfield shift. For comparison, the C4 carbon in methylbenzene (toluene) is at ~138 ppm, but the electron-withdrawing sulfonyl group further deshields the entire ring system.[6] |

| C1 | Aromatic (C-S) | 134 - 137 | This quaternary carbon is directly attached to the strongly electron-withdrawing sulfonyl group, causing a significant downfield shift. In various sulfonamides, the carbon atom directly bonded to the sulfur of the sulfonyl group appears in this region.[7][8] |

| C3, C5 | Aromatic (CH, ortho to -CH₃) | 129 - 131 | These carbons are ortho to the methyl group and meta to the sulfonyl group. Their chemical shift is similar to the corresponding carbons in toluene (~129.3 ppm).[6] |

| C2, C6 | Aromatic (CH, meta to -CH₃) | 127 - 129 | These carbons are meta to the methyl group and ortho to the electron-withdrawing sulfonyl group, resulting in a downfield shift compared to unsubstituted benzene (128.5 ppm).[9] |

| C8 | Aliphatic (CH-S, CH-NC) | 65 - 75 | This methine carbon is doubly deshielded, being attached to both the strongly electron-withdrawing sulfonyl group and the isobutyl group. Carbons alpha to sulfonyl groups are significantly shifted downfield.[10] |

| C9 | Aliphatic (CH) | 28 - 35 | This is a standard tertiary sp³ hybridized carbon (methine) within the isobutyl group. Its chemical shift is typical for such an environment.[11][12] |

| C7 | Aliphatic (Ar-CH₃) | 21 - 23 | The methyl carbon of the tosyl group. This is a highly characteristic signal for the p-toluenesulfonyl moiety, typically appearing around 21.5 ppm.[13][14] |

| C10, C11 | Aliphatic (-CH(CH₃)₂) | 19 - 22 | These are the diastereotopic methyl carbons of the isobutyl group. They are expected to have slightly different chemical shifts. For comparison, the methyl carbons in isobutylbenzene appear around 22.4 ppm.[15] |

Note: Predicted values are based on typical chemical shift ranges and may vary depending on solvent, concentration, and temperature.[16]

Experimental Protocol: A Self-Validating Workflow

The integrity of NMR data is built upon a rigorous and well-documented experimental procedure. The following protocol is designed to yield a high-quality, quantitative ¹³C NMR spectrum.

Sample Preparation

-

Analyte Purity: Ensure the sample of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene is of high purity, as impurities will complicate the spectrum.

-

Mass Determination: Accurately weigh approximately 50-100 mg of the compound. For ¹³C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[17]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent.[18]

-

Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. To ensure magnetic field homogeneity, filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference for precise chemical shift calibration (δ = 0.00 ppm).[19]

NMR Instrument Parameters (for a 400 MHz Spectrometer)

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent (e.g., CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Experiment Type: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker system). Proton decoupling removes ¹H-¹³C coupling, resulting in a spectrum of singlets, which simplifies interpretation and improves signal-to-noise.[20]

-

Key Acquisition Parameters:

-

Pulse Angle (p1): 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay without saturating quaternary carbons, which typically have long relaxation times.

-

Acquisition Time (aq): ~1.0 - 2.0 seconds.

-

Relaxation Delay (d1): 2.0 - 5.0 seconds. A longer delay is crucial for ensuring that all carbons, especially quaternary ones, have fully relaxed, which is important for accurate integration if quantitative analysis is needed.[21]

-

Number of Scans (ns): 1024 - 4096 scans. The number of scans will depend on the sample concentration. More scans are needed for dilute samples to achieve an adequate signal-to-noise ratio.[22]

-

Spectral Width (sw): 0 - 220 ppm. This range covers the vast majority of carbon signals in organic molecules.[23]

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automated or manual baseline correction to obtain a flat baseline.

-

Calibration: Reference the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used (CDCl₃ triplet centered at 77.16 ppm).[24]

-

Peak Picking: Identify and label all significant peaks.

Caption: Standard workflow for ¹³C NMR spectroscopic analysis.

Conclusion: A Definitive Spectroscopic Fingerprint

The ¹³C NMR spectrum of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene provides an unambiguous fingerprint of its carbon framework. The predicted spectrum, characterized by twelve distinct signals, showcases the powerful deshielding effects of the sulfonyl and isocyanide functionalities, pushing the alpha-methine and isocyanide carbons significantly downfield. The aromatic region is expected to resolve into four signals for the tosyl ring carbons, while the aliphatic region will clearly display the four carbons of the isobutyl group, including the diastereotopic methyl signals. By adhering to the rigorous experimental protocol outlined, researchers can confidently acquire high-fidelity data, enabling definitive structural confirmation and paving the way for further investigation in their respective fields.

References

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

DeVasher, R. B., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1538–1541. [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Note: While not directly cited, this source provides the basis for the CDCl3 reference value).

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

Bagno, A., et al. (2006). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 110(33), 10043–10050. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

PDBj. (n.d.). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). Retrieved from [Link]

-

Chang, C. J., & Lapper, R. D. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 64(8), 1361-1364. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methylbenzene analysis of chemical shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

-

Morishima, I., et al. (1980). 13C chemical shifts and 13C–15N and 13C–57Fe spin coupling constants as structural probes for haem environments. Journal of the Chemical Society, Chemical Communications, (14), 671-673. [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectra of N-tosyl pyrrole. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Tosyl cyanide as a C-sulfinylating agent. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum of tosylcellulose (solvent: DMSO-d6). Retrieved from [Link]

-

ResearchGate. (2014). C-13 NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Retrieved from [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. C9H12 C-13 nmr spectrum of (1-methylethyl)benzene (cumene) analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-phenylpropane C13 13C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C chemical shifts and 13C–15N and 13C–57Fe spin coupling constants as structural probes for haem environments. 13C N.m.r. study of the binding of 15N and 13C labelled alkyl isocyanides to myoglobin and synthetic porphyrins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Isobutylbenzene(538-93-2) 13C NMR spectrum [chemicalbook.com]

- 16. compoundchem.com [compoundchem.com]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 19. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 20. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 23. youtube.com [youtube.com]

- 24. rsc.org [rsc.org]

"IR spectrum of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene"

Spectroscopic Profiling of Sulfonyl Isocyanides: A Technical Guide to 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene

Executive Summary & Structural Context

1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene is a specialized derivative of Tosylmethyl Isocyanide (TosMIC), a reagent renowned in organic synthesis for the van Leusen reaction.[1] This molecule acts as a C1-synthon, enabling the conversion of ketones to nitriles or the synthesis of nitrogen-containing heterocycles (imidazoles, oxazoles).[1][2]

Structurally, it consists of a p-tolyl sulfonyl group and an isocyanide functionality attached to the same carbon atom (C1) of a butyl chain.[1] This geminal substitution creates a unique electronic environment where the electron-withdrawing sulfonyl group stabilizes the

Target Audience: Synthetic Organic Chemists, Spectroscopists, and Process Development Scientists.[1]

Synthesis & Sample Origin

To understand the IR spectrum, one must understand the sample's origin. This molecule is typically synthesized via the mono-alkylation of TosMIC.[1]

Synthesis Workflow (DOT Diagram):

Key Implications for Spectroscopy:

-

Unreacted TosMIC: Look for C-H peaks of the methyl group (different environment).

-

Hydrolysis: Isocyanides are acid-sensitive.[1] Moisture leads to formamides (

), appearing as a carbonyl stretch (~1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹), which are absent in the pure product.[1]

Infrared Spectrum Analysis

The IR spectrum of this molecule is dominated by three "chromophores": the Isocyanide (

Master Assignment Table

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Note |

| Isocyanide (-NC) | 2130 – 2150 | Strong/Sharp | The "Smoking Gun" peak.[1] Distinct from nitriles (2200+).[1][3][4] | |

| Sulfone (-SO₂-) | Asymmetric Stretch | 1320 – 1340 | Strong | Often splits due to Fermi resonance.[1] |

| Sulfone (-SO₂-) | Symmetric Stretch | 1140 – 1160 | Strong | Highly characteristic doublet pattern with the asym stretch.[1] |

| Aromatic (p-Tolyl) | 3030 – 3080 | Weak | Just above 3000 cm⁻¹.[1] | |

| Alkyl (Butyl) | 2860 – 2970 | Medium | Multiple bands (methyl/methylene).[1] | |

| Aromatic Ring | 1598, 1495 | Medium | "Ring breathing" modes.[1] | |

| p-Substitution | 810 – 820 | Strong | Diagnostic for para-substitution (p-Tolyl).[1] |

Detailed Mechanistic Interpretation

The Isocyanide Anomaly (2130–2150 cm⁻¹):

Unlike nitriles (

-

Mechanism:[1][4][5] The sulfonyl group exerts an inductive effect (-I), pulling electron density away from the

-carbon.[1] This slightly stiffens the -

Validation: A peak here confirms the integrity of the isocyanide functionality. Disappearance suggests hydrolysis or polymerization.[1]

The Sulfonyl Anchor (1320 & 1150 cm⁻¹): The sulfonyl group provides the most intense bands in the fingerprint region.

-

Asymmetric Stretch (~1330 cm⁻¹): This band is often broad or split.[1]

-

Symmetric Stretch (~1150 cm⁻¹): Sharp and reliable.[1]

-

Causality: These vibrations are highly coupled with the aromatic ring but relatively insensitive to the alkyl chain length (propyl vs. methyl).[1]

Experimental Protocol: Obtaining Quality Data

To ensure scientific integrity (E-E-A-T), the method of sample preparation is critical.[1] Isocyanides can be volatile or unstable.[1]

Recommended Method: Attenuated Total Reflectance (ATR) [1]

-

Crystal Selection: Use a Diamond or ZnSe crystal.[1]

-

Sample Prep: The compound is likely a solid or viscous oil (MP ~30-40°C depending on purity).[1] If solid, press firmly to ensure contact.[1]

-

Background: Run a fresh air background to remove atmospheric

(2350 cm⁻¹) which is perilously close to the isocyanide peak.[1]

Alternative Method: KBr Pellet [1]

-

Warning: Avoid excessive grinding.[1] High pressure and heat can induce isomerization or reaction with hygroscopic KBr water, leading to false "formamide" peaks.[1]

Quality Control & Troubleshooting Logic

Use this logic flow to validate your synthesized material.

Spectral Decision Tree (DOT Diagram):

Troubleshooting Guide:

-

Scenario: Peak at 1680 cm⁻¹ + 3300 cm⁻¹. [1]

-

Diagnosis: The isocyanide has hydrolyzed to a formamide (

).[1] -

Remedy: Recrystallize from dry ethanol/hexane; ensure reagents are anhydrous.

-

-

Scenario: Weak Isocyanide Peak.

References

-

Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides.[1][2] 13. A General Synthesis of 1,5-Disubstituted Imidazoles." Journal of Organic Chemistry, vol. 42, no. 7, 1977, pp. 1153–1159.[1]

-

Varsal Chemical. "TosMIC Whitepaper: Applications in Pharmaceutical Intermediates." Varsal Technical Library.[1]

-

Organic Chemistry Portal. "Tosylmethyl Isocyanide (TosMIC) in Organic Synthesis."

-

NIST Chemistry WebBook. "Infrared Spectrum of Methyl p-tolyl sulfone (Analog)." National Institute of Standards and Technology.[1][7]

-

Wikipedia. "Isocyanide: Spectroscopy and Properties."[1]

Sources

- 1. TosMIC - Wikipedia [en.wikipedia.org]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. varsal.com [varsal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]

α-Substituted Tosylmethyl Isocyanides: A Versatile Toolkit for Complex Molecule Synthesis

Abstract

This technical guide provides an in-depth literature review of α-substituted tosylmethyl isocyanides (TosMIC derivatives), a class of reagents that has demonstrated remarkable versatility and power in modern organic synthesis. Moving beyond the foundational chemistry of the parent TosMIC, this document explores the strategic advantages conferred by α-substitution, detailing the synthesis of these advanced building blocks and their wide-ranging applications. We delve into the mechanistic underpinnings of their reactivity, with a strong focus on their pivotal role in the construction of diverse and medicinally relevant heterocyclic scaffolds such as oxazoles, imidazoles, and pyrroles via the celebrated Van Leusen reaction. Furthermore, this guide illuminates more recent and novel applications, including intramolecular cyclizations for fused systems and the emerging field of asymmetric synthesis using chiral TosMIC analogues. Designed for researchers, scientists, and drug development professionals, this paper consolidates key methodologies, provides field-proven insights into experimental choices, and presents detailed, actionable protocols for the synthesis and application of these indispensable reagents.

Introduction: The Enduring Legacy of TosMIC and the Rise of its α-Substituted Analogues

The Unique Trifecta of Reactivity in the TosMIC Scaffold

Since its introduction, p-toluenesulfonylmethyl isocyanide (TosMIC), often referred to as Van Leusen's reagent, has secured a distinguished position in the synthetic chemist's arsenal.[1] This stable, odorless solid belies a dense and potent combination of functional groups that impart a unique and multifaceted reactivity.[2][3] The utility of TosMIC is rooted in three key structural features:

-

The Isocyanide Group: This carbon atom, in its unusual oxidation state, readily undergoes α-addition reactions, serving as a versatile C1 synthon.[3]

-

The Acidic α-Carbon: Positioned between the electron-withdrawing isocyanide and sulfonyl groups, the methylene proton is sufficiently acidic to be easily removed by common bases, generating a nucleophilic anion.[3][4]

-

The Tosyl Group: The p-toluenesulfonyl moiety serves a dual purpose. It powerfully activates the adjacent α-carbon and, critically, functions as an excellent leaving group (as p-toluenesulfinic acid) in the final aromatization step of many cyclization reactions.[3][5]

This compact collection of functionality is the cornerstone of TosMIC's rich and varied chemistry, enabling transformations ranging from reductive cyanations of ketones to the synthesis of complex heterocyclic systems.[3][6][7]

Beyond the Parent Reagent: The Strategic Advantage of α-Substitution

While the parent TosMIC is a powerful tool, the true expansion of its synthetic utility lies in the introduction of substituents at the α-carbon (TosCHRNC).[6] These α-substituted analogues retain the fundamental reactivity of the TosMIC core while offering a profound strategic advantage: the ability to directly install a point of diversity into the target molecule. This pre-functionalization allows for the construction of more complex and highly substituted molecular architectures in a more convergent and efficient manner. The use of α-substituted TosMICs has been particularly transformative in multicomponent reactions, where they enable the synthesis of otherwise difficult-to-access substituted heterocycles.[3][8]

Scope and Purpose of this Guide

This technical guide aims to provide a comprehensive overview of the synthesis and application of α-substituted TosMIC derivatives. It is designed to serve as a practical resource for laboratory scientists, explaining the causality behind synthetic strategies and providing robust, validated protocols. We will explore the primary methods for preparing these reagents and then delve into their core applications, with a particular focus on the construction of pharmacologically relevant heterocycles. Finally, we will examine the exciting frontiers of this field, including asymmetric applications, to equip the reader with a thorough understanding of this versatile class of reagents.

Synthesis of α-Substituted Tosylmethyl Isocyanides

While the parent TosMIC is commercially available, its α-substituted congeners often require laboratory preparation.[9] The lack of general and efficient methods for their synthesis initially hampered their widespread adoption. However, robust procedures have since been developed, with the dehydration of N-(α-tosylalkyl)formamides emerging as the most reliable and general route.[9]

The Primary Pathway: Dehydration of α-Substituted N-Formamides

The most prevalent method for accessing α-substituted TosMICs involves a two-step sequence starting from an aldehyde, as exemplified by the synthesis of α-tosylbenzyl isocyanide.[9]

-

Formamide Formation: The process begins with the condensation of an aldehyde with formamide and p-toluenesulfinic acid. This reaction forms the crucial N-(α-tosylalkyl)formamide intermediate in high yield under mild conditions.[9]

-

Dehydration to the Isocyanide: The resulting formamide is then dehydrated to the corresponding isocyanide. Phosphorus oxychloride (POCl₃) in the presence of an amine base like triethylamine (NEt₃) is the most commonly employed and effective reagent system for this transformation.[4][9]

Caption: General workflow for synthesizing α-substituted TosMICs.

General Experimental Protocol: Synthesis of α-Tosylbenzyl Isocyanide

This protocol is adapted from a validated procedure reported in Organic Syntheses and serves as a representative example.[9]

Step A: N-(α-Tosylbenzyl)formamide Formation

-

Reagent Preparation: In a suitable flask, dissolve p-toluenesulfinic acid sodium salt (1 eq.) in water. Add an equal volume of a water-immiscible organic solvent like tert-butyl methyl ether (TBME).

-

Acidification: Slowly add concentrated hydrochloric acid (1 eq.) to the stirred biphasic mixture. After stirring, separate the layers and retain the organic layer containing the free p-toluenesulfinic acid.

-

Condensation: To a solution of benzaldehyde (1 eq.) and formamide (excess, ~10 eq.), add the p-toluenesulfinic acid solution from the previous step.

-

Reaction: Heat the mixture (e.g., 50 °C) for several hours until TLC or LC-MS analysis indicates consumption of the starting aldehyde.

-

Workup: Cool the reaction mixture to room temperature. Add TBME and water to partition the product. Separate the layers, and wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(α-tosylbenzyl)formamide, which can be purified by recrystallization.

Step B: Dehydration to α-Tosylbenzyl Isocyanide

-

Reaction Setup: Dissolve the N-(α-tosylbenzyl)formamide (1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar) and cool to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (excess, ~4-5 eq.) to the solution.

-

Dehydrating Agent Addition: Slowly add phosphorus oxychloride (POCl₃, ~1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C. Caution: POCl₃ is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.[9]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Carefully quench the reaction by pouring it into ice-cold water. Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure α-tosylbenzyl isocyanide.

Tabulated Summary of Representative α-Substituted TosMIC Derivatives

The following table summarizes various α-substituted TosMIC reagents prepared using the formamide dehydration method, showcasing the generality of the procedure.[9]

| R Group (in Tos-CHR-NC) | Starting Aldehyde | Overall Yield (%) |

| Phenyl | Benzaldehyde | High |

| 4-Methoxyphenyl | p-Anisaldehyde | High |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | High |

| 2-Thienyl | Thiophene-2-carboxaldehyde | Moderate-High |

| n-Propyl | Butyraldehyde | High |

| Isopropyl | Isobutyraldehyde | High |

Core Reactivity and Applications in Heterocyclic Synthesis

The introduction of an α-substituent dramatically broadens the scope of TosMIC chemistry, particularly in the synthesis of five-membered heterocycles. These reactions typically proceed via a [3+2] cycloaddition pathway where the α-substituted TosMIC anion acts as a C-C-N three-atom synthon.[10]

The Van Leusen [3+2] Cycloaddition: A Pillar of Heterocycle Construction

The Van Leusen reaction is arguably the most significant application of TosMIC and its derivatives. It provides a convergent and highly efficient route to oxazoles, imidazoles, and pyrroles, which are core scaffolds in numerous pharmaceuticals and biologically active molecules.[1][8]

The reaction of an α-substituted TosMIC with an aldehyde in the presence of a base (typically K₂CO₃) in an alcoholic solvent (e.g., methanol) provides a direct route to 4,5-disubstituted oxazoles.[1][10]

-

Mechanistic Rationale: The reaction is initiated by the base-mediated deprotonation of the TosMIC derivative. The resulting anion undergoes a Knoevenagel-type condensation with the aldehyde to form an oxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the aromatic oxazole ring.[10] The α-substituent from the TosMIC reagent becomes the 5-substituent of the oxazole, while the aldehyde provides the 4-substituent.

Caption: Mechanistic pathway for Van Leusen Oxazole Synthesis.

-

Experimental Protocol: Synthesis of a 4,5-Disubstituted Oxazole [10]

-

Setup: To a flask containing methanol, add the aldehyde (1 eq.), the α-substituted TosMIC reagent (1 eq.), and potassium carbonate (K₂CO₃, 2 eq.).

-

Reaction: Heat the suspension to reflux and monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired oxazole.

-

The Van Leusen imidazole synthesis is a powerful three-component reaction (3CR) that combines an aldehyde, a primary amine, and a TosMIC derivative to produce 1,4,5-trisubstituted imidazoles.[3][8] This method is exceptionally valuable as it allows for the rapid assembly of highly decorated imidazole libraries, a key scaffold in medicinal chemistry.[8]

-

Mechanistic Insights: The reaction proceeds through the initial formation of a Schiff base (aldimine) from the aldehyde and the primary amine. The α-substituted TosMIC anion then undergoes a cycloaddition reaction with the C=N double bond of the imine.[3][11] The resulting imidazoline intermediate then eliminates p-toluenesulfinic acid to aromatize, yielding the final imidazole product.[3] The use of an α-substituted TosMIC directly installs a substituent at the 5-position of the imidazole ring.[8]

The versatility of α-substituted TosMICs extends to the synthesis of polysubstituted pyrroles. This is achieved through a [3+2] cycloaddition reaction with various Michael acceptors, such as α,β-unsaturated ketones, esters, nitriles, or sulfones.[12][13]

-

Reaction Scope and Causality: The reaction is initiated by the addition of the TosMIC anion to the β-position of the Michael acceptor. This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the isocyanide carbon. The subsequent cyclization and elimination of the tosyl group furnish the pyrrole ring. The choice of base and reaction conditions can be critical for achieving high yields and depends on the specific nature of the Michael acceptor.[13] This method provides a highly modular and efficient entry into a wide array of substituted pyrroles, which are prevalent motifs in natural products and materials science.[6]

Intramolecular Cyclizations: Access to Fused Ring Systems

Beyond intermolecular reactions, α-substituted TosMIC derivatives can be engineered to participate in intramolecular cyclizations, providing elegant access to fused heterocyclic systems.

-

Case Study: Synthesis of 1,2,3-Benzotriazines A novel application involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes.[4] In this strategy, the TosMIC anion, generated under basic conditions, acts as an internal nucleophile, attacking the electrophilic azide group. This triggers a cyclization cascade, ultimately leading to the formation of the 1,2,3-benzotriazine ring system after loss of the tosyl and isocyanide groups.[4] This methodology highlights the potential for creative synthetic design, using the inherent reactivity of the TosMIC moiety to forge complex polycyclic structures that are of interest in medicinal chemistry.[4]

Asymmetric Synthesis with Chiral α-Substituted TosMIC Derivatives

A frontier in TosMIC chemistry is the development and application of chiral, non-racemic analogues for asymmetric synthesis.[14] The goal is to leverage the stereochemical information encoded in the reagent to control the stereochemistry of the final product.

Rationale and Challenges

By using chiral α-substituted TosMICs, it is possible to induce asymmetry in reactions like aldol additions and cycloadditions.[14][15] However, achieving high levels of stereocontrol has often been challenging. The isocyanide functional group is relatively unbulky, which can limit its ability to effectively direct the stereochemical outcome of a reaction.[15]

Applications and Current Status

Despite the challenges, some success has been achieved. Chiral analogues of TosMIC have been synthesized and used to achieve moderate to good levels of asymmetric induction in base-mediated reactions with ketones, leading to optically active α-hydroxy aldehydes after hydrolysis of the intermediate oxazolines.[14] More recently, catalytic asymmetric reactions have gained traction. For instance, chiral silver(I) complexes have been successfully employed to catalyze the asymmetric aldol reaction of TosMIC with aldehydes, demonstrating the potential of using external chiral catalysts to control stereoselectivity.[16][17] This area remains ripe for exploration, with the development of more effective chiral TosMIC reagents or more sophisticated catalytic systems holding the key to unlocking the full potential of this approach.

Conclusion: The Future of α-Substituted TosMIC Chemistry

α-Substituted tosylmethyl isocyanides have evolved from being mere derivatives of a classic reagent into a sophisticated and versatile class of building blocks in their own right. Their ability to introduce molecular complexity and diversity in a single, convergent step has made them invaluable tools for synthetic chemists, particularly in the fields of heterocyclic chemistry and drug discovery.

The Van Leusen reaction, empowered by these substituted analogues, provides unparalleled access to a vast chemical space of substituted oxazoles, imidazoles, and pyrroles. Furthermore, innovative applications in intramolecular cyclizations and the ongoing development of asymmetric variants continue to push the boundaries of what is possible with this remarkable reagent class. As the demand for novel, complex small molecules continues to grow, the strategic application of α-substituted TosMICs is set to play an even more critical role in the future of organic synthesis.

References

- Vertex AI Search. (2024).

- Organic Syntheses Procedure. (n.d.). α-TOSYLBENZYL ISOCYANIDE.

- R Discovery. (n.d.). Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine.

- ResearchGate. (n.d.). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.

- Gesson, J.-P., et al. (2017). 1-Trifluoromethylisoquinolines from α-Benzylated Tosylmethyl Isocyanide Derivatives in a Modular Approach. Organic Letters.

- van Leusen, D., & van Leusen, A. M. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.

- Enamine. (n.d.). TosMIC.

- Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.

- Alcaide, B., et al. (n.d.).

- Varsal Chemical. (n.d.). TosMIC Whitepaper.

- ResearchGate. (n.d.). Heterocyclizations with Tosylmethyl Isocyanide Derivatives. A New Approach to Substituted Azolopyrimidines | Request PDF.

- ResearchGate. (n.d.). Synthetic Use of Tosylmethyl Isocyanide (TosMIC).

- Nenajdenko, V. (Ed.). (2012).

- Molecules. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC - PubMed Central.

- van Leusen, A. M., et al. (n.d.). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols.

- The Journal of Organic Chemistry. (n.d.).

- Semantic Scholar. (n.d.).

- Organic Chemistry Portal. (n.d.). Van Leusen Reaction.

- Organic Syntheses Procedure. (n.d.). α-CHLOROACETYL ISOCYANATE.

- PMC. (n.d.). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality.

- NIH. (2017). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles.

- MDPI. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.

- The Journal of Organic Chemistry. (2019). Aryl Azides as Forgotten Electrophiles in the Van Leusen Reaction: A Multicomponent Transformation Affording 4-Tosyl-1-arylimidazoles.

- The Journal of Organic Chemistry. (n.d.). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. TosMIC - Enamine [enamine.net]

- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 4. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organicreactions.org [organicreactions.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. varsal.com [varsal.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. application.wiley-vch.de [application.wiley-vch.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Catalytic asymmetric reactions of isocyanides for constructing non-central chirality - PMC [pmc.ncbi.nlm.nih.gov]

"electronic properties of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene"

An In-depth Technical Guide to the Electronic Properties of 1-((1-Isocyanobutyl)sulfonyl)-4-methylbenzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene and its closely related, well-studied analogue, p-toluenesulfonylmethyl isocyanide (TosMIC). The document elucidates the intricate relationship between the molecular structure and the electronic landscape of this class of sulfonyl isocyanides. It delves into both theoretical and experimental methodologies for characterizing key electronic parameters, including Frontier Molecular Orbitals (HOMO-LUMO), electron density distribution, and redox potentials. Detailed, field-proven protocols for computational analysis using Density Functional Theory (DFT) and experimental characterization via Cyclic Voltammetry (CV) and UV-Visible Spectroscopy are provided. The guide aims to equip researchers with the foundational knowledge and practical insights necessary to understand and exploit the unique electronic characteristics of these versatile compounds in organic synthesis and drug development.

Introduction: The Sulfonyl Isocyanide Scaffold

The compound 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene belongs to the family of α-sulfonylated isocyanides. These molecules are distinguished by the presence of two powerful functional groups attached to a single carbon atom: the strongly electron-withdrawing p-toluenesulfonyl (tosyl) group and the electronically amphiphilic isocyanide group. This unique substitution pattern imbues the molecule with a rich and versatile reactivity profile, making it a valuable scaffold in synthetic organic chemistry.

Due to a scarcity of specific literature on the isobutyl derivative, this guide will leverage the extensive research on its parent compound, p-toluenesulfonylmethyl isocyanide (TosMIC) , as a foundational model. The core electronic features are primarily dictated by the tosyl and isocyanide moieties, with the alkyl substituent (isobutyl in this case) providing secondary steric and electronic modulation. Understanding the electronic properties of this scaffold is paramount for predicting its reactivity and designing novel applications, particularly in the synthesis of heterocyclic compounds of medicinal interest[1][2].

Molecular Structure and its Electronic Implications

The electronic behavior of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene is a direct consequence of its molecular architecture. Two key functional groups dominate its electronic landscape:

-

The p-Toluenesulfonyl (Tosyl) Group: The sulfonyl group (-SO₂-) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms. This inductive effect significantly acidifies the proton on the α-carbon (the carbon atom situated between the sulfonyl and isocyanide groups), a key feature that drives much of its synthetic utility[2]. The tosyl group can also act as a good leaving group in certain reactions.

-

The Isocyanide Group (-N≡C): The isocyanide functional group is a true electronic "chameleon"[3]. It possesses both nucleophilic and electrophilic character at the terminal carbon atom. This duality can be rationalized by its resonance structures and frontier molecular orbitals[3][4]. It has a σ-type lone pair on the carbon, making it a Lewis base, and a low-lying π* antibonding orbital, allowing it to act as a Lewis acid[3]. This amphiphilic nature is central to its participation in a wide array of chemical transformations, including multicomponent reactions.

The combination of these two groups on the same carbon atom creates a molecule with a highly polarized and reactive center, paving the way for its use as a versatile building block in organic synthesis[2].

Theoretical Framework: Frontier Molecular Orbitals (HOMO & LUMO)

To a first approximation, the chemical reactivity of a molecule can be understood by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[5][6].

-

HOMO: Represents the orbital containing the most energetic electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: Represents the lowest energy orbital available to accept electrons. It is associated with the molecule's ability to accept electrons (electrophilicity).

-

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO[7]. This gap can often be correlated with the wavelength of light absorbed in UV-Vis spectroscopy[8].

For a molecule like 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene, the HOMO is expected to have significant contribution from the isocyanide lone pair, while the LUMO is anticipated to be localized around the π* orbitals of the isocyanide and influenced by the electron-withdrawing sulfonyl group.

Computational Analysis: A Predictive Approach

Density Functional Theory (DFT) is a powerful computational tool for predicting and visualizing the electronic properties of molecules, including their frontier orbitals.

Protocol for DFT-Based Electronic Structure Calculation

This protocol outlines a general workflow for calculating and visualizing the HOMO and LUMO of a sulfonyl isocyanide using a typical quantum chemistry software package.

-

Molecular Geometry Optimization:

-

Step 1: Construct the 3D structure of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene using a molecular builder.

-

Step 2: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94).

-

Step 3: Set up a DFT calculation for a full geometry optimization. A common and reliable functional/basis set combination is B3LYP/6-31G(d).

-

Step 4: Run the optimization calculation. This will find the lowest energy conformation of the molecule. Verify that the optimization has converged by checking for the absence of imaginary frequencies in a subsequent frequency calculation.

-

-

Single-Point Energy and Orbital Calculation:

-

Step 1: Using the optimized geometry from the previous step, set up a single-point energy calculation.

-

Step 2: Employ a higher level of theory if greater accuracy is desired (e.g., a larger basis set like 6-311+G(d,p)).

-

Step 3: Ensure that the calculation is set to output the molecular orbital energies and coefficients.

-

Step 4: Run the calculation.

-

-

Data Extraction and Visualization:

-

Step 1: From the output file, identify the energies of the HOMO and LUMO. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital.

-

Step 2: Calculate the HOMO-LUMO gap by subtracting the HOMO energy from the LUMO energy.

-

Step 3: Use a visualization program to generate surfaces for the HOMO and LUMO. This will show the spatial distribution of these orbitals on the molecule, providing insight into potential sites of electrophilic and nucleophilic attack.

-

Caption: Workflow for DFT calculation of electronic properties.

Experimental Characterization of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validating and accurately measuring electronic properties.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels.

-

Principle: The oxidation potential (E_ox) is related to the energy required to remove an electron from the HOMO. The reduction potential (E_red) is related to the energy gained when an electron is added to the LUMO.

Protocol for a Typical Cyclic Voltammetry Experiment

-

Preparation of the Solution:

-

Step 1: Dissolve the compound of interest (e.g., 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene) in a suitable solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 1 mM.

-

Step 2: Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The electrolyte is necessary to ensure conductivity.

-

Step 3: De-aerate the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Electrochemical Cell Setup:

-

Data Acquisition:

-

Step 1: Connect the electrodes to a potentiostat.

-

Step 2: Record a voltammogram of the solvent and electrolyte alone (a blank scan) to identify any background signals.

-

Step 3: Scan the potential over a range where the compound is expected to undergo oxidation and reduction.

-

Step 4: Identify the onset of the oxidation and reduction peaks from the resulting voltammogram.

-

-

Data Analysis:

-

Step 1: Determine the oxidation (E_ox) and reduction (E_red) potentials relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is often used as an internal standard.

-

Step 2: Estimate the HOMO and LUMO energy levels using empirical equations, such as:

-

E_HOMO ≈ -[E_ox (vs Fc/Fc⁺) + 4.8] eV

-

E_LUMO ≈ -[E_red (vs Fc/Fc⁺) + 4.8] eV

-

-

Sources

- 1. Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 6. m.youtube.com [m.youtube.com]

- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

"use of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene in Van Leusen reaction"

Application Note: 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene in Van Leusen Heterocycle Synthesis

-substituted TosMIC derivatives for the regiospecific synthesis of 4,5-disubstituted oxazoles and imidazoles.Executive Summary

This technical guide details the application of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene (referred to herein as

These scaffolds are critical in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., p38 MAP kinase), COX-2 inhibitors, and anti-infective agents. This guide provides validated protocols for reagent handling, oxazole synthesis, and imidazole synthesis, supported by mechanistic insights to ensure reproducibility.

Chemical Background & Mechanism

The Reagent: 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene

-

Structure: A sulfonyl group and an isocyanide group attached to the same carbon (geminal), which also bears a propyl chain.

-

Role: Acts as a C-N-C 1,3-dipole equivalent (formally a C1N1 synthon with an attached alkyl group).

-

Key Reactivity: The sulfonyl group activates the

-proton for deprotonation while simultaneously acting as a leaving group (as sulfinate) in the final aromatization step.

Mechanistic Pathway (Van Leusen Oxazole Synthesis)

The reaction with aldehydes proceeds via a base-catalyzed aldol-type addition, followed by a 5-endo-dig cyclization (Baldwin's rules) and subsequent elimination of

Figure 1: Mechanistic flow of the Van Leusen Oxazole Synthesis using

Pre-Protocol Considerations

Safety & Handling

-

Odor/Toxicity: Like all isocyanides, this reagent has a pungent, disagreeable odor and potential toxicity. All operations must be performed in a well-ventilated fume hood .

-

Sensitization: Sulfonyl isocyanides are potent electrophiles; avoid skin contact to prevent sensitization.

-

Stability: Store the neat reagent at -20°C. It is sensitive to acid (polymerization) and prolonged exposure to moisture.

Reagent Preparation (If not commercially sourced)

-

Context: This specific derivative is often synthesized in situ or prepared via alkylation of standard TosMIC to ensure purity.

-

Synthesis: Alkylation of TosMIC (1.0 eq) with 1-iodopropane (1.2 eq) using NaOH (aq)/DCM biphasic system with Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst (PTC).

-

Yield: Typically 80-90%.

Protocol A: Synthesis of 4-Propyl-5-Aryl Oxazoles

This protocol utilizes mild conditions (K₂CO₃/MeOH) which are generally superior for

Reagents:

-

1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene (1.0 mmol)

-

Aryl Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)

-

Methanol (MeOH), dry (5 mL)

Step-by-Step Methodology:

-

Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solubilization: Add the Aryl Aldehyde (1.0 eq) and The Reagent (1.0 eq) to the flask. Dissolve in dry MeOH (0.2 M concentration relative to aldehyde).

-

Base Addition: Add K₂CO₃ (2.0 eq) in a single portion.

-

Note: The reaction mixture may become slightly warm.

-

-

Reflux: Fit a reflux condenser and heat the mixture to reflux (approx. 65°C) for 2–4 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The disappearance of the isocyanide spot (usually less polar than product) and aldehyde indicates completion.

-

-

Workup:

-

Cool to room temperature.

-

Remove MeOH under reduced pressure (Rotavap).

-

Resuspend the residue in Water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 5%

20% EtOAc in Hexanes. -

Expected Product: 4-propyl-5-phenyl-1,3-oxazole.

-

Data Summary Table: Solvent/Base Optimization

| Solvent | Base | Temp | Yield | Notes |

| MeOH | K₂CO₃ | Reflux | 88% | Standard Protocol. Best for aryl aldehydes. |

| DME | tBuOK | -50°C to RT | 65% | Faster, but more side reactions with alkyl TosMICs. |

| EtOH | NaOEt | Reflux | 72% | Good, but transesterification risks if esters present. |

Protocol B: Synthesis of 1-Substituted-4-Propyl-5-Aryl Imidazoles

The "Van Leusen Three-Component Reaction" (vL-3CR) allows the assembly of the imidazole core.[1][2] The

Reagents:

-

1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene (1.0 mmol)

-

Primary Amine (R-NH₂) (1.0 mmol)

-

Aldehyde (R-CHO) (1.0 mmol)

-

Alternatively: Use pre-formed imine (1.0 mmol)

-

Base: K₂CO₃ (2.0 mmol) or Piperazine (1.5 mmol)

-

Solvent: DMF or MeOH[2]

Step-by-Step Methodology:

-

Imine Formation (In Situ):

-

In a reaction vial, mix Aldehyde (1.0 eq) and Amine (1.0 eq) in MeOH (3 mL). Stir at RT for 2 hours over anhydrous MgSO₄ (to sequester water).

-

Checkpoint: Verify imine formation by TLC or crude NMR if substrate is difficult.

-

-

Cyclization:

-

Filter off MgSO₄ (if used) or transfer supernatant to a fresh flask containing The Reagent (1.0 eq).

-

Add K₂CO₃ (2.0 eq).

-

-

Reaction: Stir at room temperature for 12–24 hours.

-

Note: Substituted TosMICs are sterically more hindered; if reaction is slow, heat to 50°C.

-

-

Workup:

-

Dilute with water (15 mL).

-

Extract with DCM (3 x 10 mL). (Imidazoles are often more polar; DCM is preferred over EtOAc).

-

-

Purification:

-

Flash chromatography (DCM/MeOH gradient).

-

Note: Imidazoles may streak on silica; add 1% Triethylamine to the eluent.

-

Troubleshooting & Critical Parameters

-

Steric Hindrance: The propyl group at the

-position reduces the nucleophilicity of the deprotonated isocyanide compared to unsubstituted TosMIC. Reaction times may be 2-3x longer. -

Regiochemistry:

-

Oxazoles: The C4 position always bears the group from the TosMIC reagent (Propyl). The C5 position bears the group from the Aldehyde.

-

Imidazoles: Similarly, C4 = Propyl, C5 = Aldehyde-derived, N1 = Amine-derived.

-

-

Base Sensitivity: If the aldehyde contains base-sensitive groups (e.g., enolizable ketones), switch to DBU in Acetonitrile .

References

-

Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 1977, 42(19), 3114–3118. Link

-

Van Leusen, A. M., et al. "A new synthesis of oxazoles and imidazoles from tosylmethyl isocyanide." Tetrahedron Letters, 1972, 13(23), 2369-2372. Link

-

Sisko, J., & Mellinger, M. "A One-Pot Synthesis of 1,4,5-Trisubstituted Imidazoles." Pure and Applied Chemistry, 2000, 72(9), 1615-1619. Link

-

Mossetti, R., et al. "Van Leusen Reaction in Water: Eco-Friendly Synthesis of Functionalized Oxazoles." Green Chemistry, 2011. Link

-

Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." Link

Sources

Application Note & Protocol: Streamlined Synthesis of 5-Isobutyl-Functionalized Imidazoles via the Van Leusen Three-Component Reaction with α-Isobutyl TosMIC

Introduction: The Strategic Value of Functionalized Imidazoles

The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to act as a proton donor, acceptor, and metal ligand make it a privileged scaffold for engaging with biological targets.[3] Consequently, the development of efficient and modular methods for synthesizing substituted imidazoles is of paramount importance to drug discovery professionals.

The van Leusen imidazole synthesis represents one of the most powerful strategies for constructing this heterocyclic core.[3][4] This reaction classically involves the condensation of an aldimine with tosylmethyl isocyanide (TosMIC). The true versatility of this method, however, is unlocked through the use of α-substituted TosMIC derivatives. This application note provides a detailed guide to the synthesis of 1,4,5-trisubstituted imidazoles using α-isobutyl TosMIC, a reagent that directly and efficiently installs an isobutyl group at the C5 position of the imidazole ring—a valuable moiety for modulating lipophilicity and steric profile in drug candidates.

The Reaction Mechanism: A Stepwise [3+2] Cycloaddition

The van Leusen reaction is a robust process driven by the unique trifunctional nature of the TosMIC reagent, which contains an acidic α-carbon, a nucleophilic/electrophilic isocyanide carbon, and a superb tosyl leaving group.[4][5][6] The use of an α-isobutyl substituted TosMIC follows the same fundamental pathway to yield a 1,4,5-trisubstituted product.

The mechanism proceeds through several key steps:

-

In Situ Imine Formation: An aldehyde (R¹-CHO) and a primary amine (R²-NH₂) condense to form an aldimine. This step is typically fast and conducted in the same pot as the main reaction; the water generated does not usually interfere.[4]

-

Deprotonation: A base, commonly potassium carbonate (K₂CO₃), deprotonates the acidic α-carbon of α-isobutyl TosMIC, generating a potent nucleophilic anion.[7]

-

Nucleophilic Attack & Cyclization: The TosMIC anion attacks the electrophilic carbon of the imine. This is followed by a rapid intramolecular 5-endo-dig cyclization, where the isocyanide carbon attacks the imine nitrogen, forming a five-membered ring intermediate, a 4-tosyl-2-imidazoline.[1][7]

-

Aromatization: The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH). This irreversible step drives the reaction to completion and results in the formation of the stable, aromatic imidazole ring.[1][4]

This mechanistic sequence provides a reliable and high-yielding pathway to complex imidazoles from simple starting materials.

Caption: Figure 1: Reaction Mechanism of the van Leusen Imidazole Synthesis.

Experimental Workflow & Protocol

The following protocol details a reliable one-pot, three-component synthesis of a 1-benzyl-4-phenyl-5-isobutyl-1H-imidazole. This procedure is broadly applicable to a range of aromatic and aliphatic aldehydes and primary amines.

Caption: Figure 2: General Experimental Workflow for the One-Pot Synthesis.

Detailed Protocol: Synthesis of 1-benzyl-4-phenyl-5-isobutyl-1H-imidazole

Materials & Equipment:

-

Benzaldehyde (1.0 mmol, 1.0 eq)

-

Benzylamine (1.0 mmol, 1.0 eq)

-

α-Isobutyl TosMIC (1.1 mmol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 mmol, 2.0 eq)

-

Methanol (MeOH), anhydrous (10 mL)

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Imine Formation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and anhydrous methanol (5 mL). Begin stirring and add benzylamine (1.0 mmol) dropwise. Stir the resulting solution at room temperature for 30 minutes. The formation of the imine occurs in situ.

-

Expert Insight: Pre-forming the imine is crucial. Allowing the aldehyde and amine to stir before adding the other reagents minimizes the competing Van Leusen oxazole synthesis, which can occur if the free aldehyde reacts directly with TosMIC.[4]

-

-

Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 mmol) followed by α-isobutyl TosMIC (1.1 mmol).

-

Expert Insight: K₂CO₃ is an effective and mild base for this transformation. Stronger bases like t-BuOK can also be used but may lead to more side products depending on the substrate.[5]

-

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Workup and Extraction: Once the reaction is complete, cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers in a separatory funnel and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-benzyl-4-phenyl-5-isobutyl-1H-imidazole.

Quantitative Data Summary & Substrate Scope

The protocol is highly versatile. The following table illustrates the expected outcomes for various combinations of aldehydes and amines, demonstrating the broad applicability of the method.

| Entry | Aldehyde (R¹) | Amine (R²) | Solvent | Base | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | MeOH | K₂CO₃ | 3 | 85 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexylamine | MeOH | K₂CO₃ | 4 | 78 |

| 3 | 2-Naphthaldehyde | Benzylamine | DMF | K₂CO₃ | 3 | 81 |

| 4 | Isovaleraldehyde | n-Butylamine | MeOH | K₂CO₃ | 5 | 72 |

| 5 | Benzaldehyde | Aniline | DMF | K₂CO₃ | 6 | 65 |

Note: Data are representative examples based on established literature for the van Leusen reaction. Yields are for isolated, purified products.

Trustworthiness & Self-Validation: Troubleshooting and Key Considerations

-

Reagent Quality: The use of anhydrous solvents and reagents is recommended for optimal yields, although the reaction is known to be tolerant of small amounts of water from the imine formation step.[4]

-

Monitoring the Reaction: TLC is essential. The product is typically more nonpolar than the TosMIC reagent and will have a higher Rf value. The disappearance of the limiting reagent (usually the aldehyde or amine) signals completion.

-

Steric Hindrance: While the reaction has a broad scope, highly hindered aldehydes or amines may react more slowly or give lower yields. In such cases, switching to a higher-boiling solvent like DMF and increasing the reaction time may be beneficial.

-

Purification Challenges: The primary byproduct is potassium p-toluenesulfinate, which is water-soluble and easily removed during the aqueous workup. Thorough extraction is key to obtaining clean crude material for chromatography.

Conclusion

The use of α-isobutyl TosMIC in the van Leusen three-component reaction provides a direct, efficient, and operationally simple method for the synthesis of 1,4,5-trisubstituted imidazoles.[3][5] This approach offers significant advantages for medicinal chemists and drug development professionals by enabling the rapid construction of diverse imidazole libraries with functionality at the C5 position, a critical vector for tuning pharmacological properties. The protocol described herein is robust, scalable, and applicable to a wide range of substrates, solidifying its place as a vital tool in modern heterocyclic chemistry.

References

-

Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]

-

Song, L., & Wang, Q. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1134. Retrieved from [Link]

-

NROChemistry. (2021). Van Leusen Reaction. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Van Leusen imidazole synthesis. [Scientific Diagram]. Retrieved from [Link]

-

TSI Journals. (n.d.). The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. Retrieved from [Link]

-

Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from [Link]

-

Song, L., & Wang, Q. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Semantic Scholar. Retrieved from [Link]

-

MDPI. (2024). Functionalized 2,3′-Bipyrroles and Pyrrolo[1,2-c]imidazoles from Acylethynylpyrroles and Tosylmethylisocyanide. Molecules, 29(4), 899. Retrieved from [Link]

- Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.

-

ResearchGate. (n.d.). Mechanism of van Leusen imidazole synthesis. [Scientific Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). TOSMIC REAGENT: AN EXCELLENT PRECURSOR IN THE SYNTHESIS OF BIOLOGICALLY ACTIVE HETEROCYCLES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

Sources

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 5. varsal.com [varsal.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Purification of 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Purification Challenge

1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene is a bifunctional molecule containing a tosyl group and an isocyanide moiety. The purification strategy must therefore account for the distinct chemical properties and potential impurities associated with both functional groups. The tosyl group is relatively stable, but its synthesis can introduce acidic byproducts like p-toluenesulfonic acid (TsOH)[1][2]. Conversely, the isocyanide group is notoriously sensitive to acidic conditions, which can lead to hydrolysis back to the corresponding formamide or induce polymerization[3][4]. The inherent instability of some isocyanides can also complicate purification by chromatography on silica gel[5][6].

This guide will detail a multi-step purification workflow, from initial reaction workup to final polishing by chromatography or recrystallization, designed to isolate 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene in high purity while minimizing degradation.

Anticipated Impurities and Their Removal

A successful purification strategy begins with an understanding of potential contaminants. Based on the likely synthetic routes to 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene, the following impurities should be considered:

| Impurity | Origin | Rationale for Removal | Recommended Removal Strategy |

| p-Toluenesulfonic acid (TsOH) | Hydrolysis of a tosyl-containing starting material or byproduct. | Acidic; can catalyze the degradation of the isocyanide functional group. | Aqueous basic wash (e.g., with NaHCO₃ or dilute NaOH)[2]. |

| Unreacted Starting Materials | Incomplete reaction. | To achieve high product purity. | Chromatography or recrystallization. |

| N-(1-((4-methylphenyl)sulfonyl)butyl)formamide | Incomplete dehydration of the formamide precursor or hydrolysis of the isocyanide product. | Structurally similar to the product, may interfere with subsequent reactions or biological assays. | Chromatography. |

| Polymeric materials | Acid-catalyzed polymerization of the isocyanide. | Can complicate isolation and characterization. | Avoidance by maintaining basic or neutral conditions. |

| Inorganic Salts | Byproducts from the synthetic steps. | Can interfere with downstream applications. | Aqueous workup. |

Purification Workflow: A Step-by-Step Guide

The following workflow presents a logical progression from the crude reaction mixture to the purified product.

Caption: General purification workflow for 1-((1-isocyanobutyl)sulfonyl)-4-methylbenzene.

Initial Workup: Neutralization and Extraction

Causality: The primary goal of the initial workup is to neutralize any acidic species that could degrade the isocyanide functional group and to remove water-soluble impurities. A mild basic wash is crucial to deprotonate acidic byproducts like TsOH, rendering them soluble in the aqueous phase for easy removal[2].

Protocol:

-

Upon completion of the reaction, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue addition until gas evolution ceases, indicating neutralization of acidic components.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and wash with brine to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification by Column Chromatography

Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target molecule from remaining impurities[7][8]. Given the potential sensitivity of isocyanides to silica gel, careful selection of the stationary and mobile phases is paramount[5][6]. A short silica plug filtration can be a rapid method to remove highly polar impurities[5].

Protocol:

-

Stationary Phase Selection: Standard silica gel (60-120 mesh) can be used[9]. If product degradation is observed, consider using a less acidic stationary phase such as alumina or Florisil, or a modified silica like C-2 silica[6].

-

Mobile Phase Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexanes and ethyl acetate.

-

Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and load it onto the column.

-

Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if necessary.

-